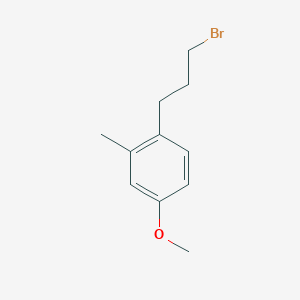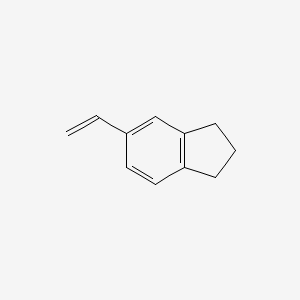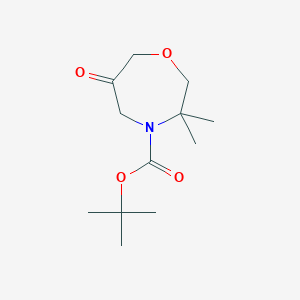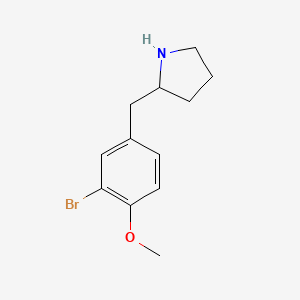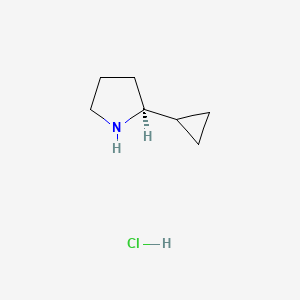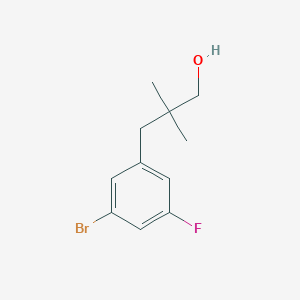
3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol is an organic compound that features a bromine and fluorine substituted phenyl ring attached to a dimethylpropanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-5-fluorobenzene.
Grignard Reaction: The bromine atom in 3-bromo-5-fluorobenzene is converted to a Grignard reagent by reacting with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then reacted with 2,2-dimethylpropanal to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: The major product is 3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-one.
Reduction: The major products can include 3-(3-Fluorophenyl)-2,2-dimethylpropan-1-ol or 3-(3-Bromo-phenyl)-2,2-dimethylpropan-1-ol.
Substitution: Products vary depending on the nucleophile used, such as 3-(3-Methoxy-5-fluorophenyl)-2,2-dimethylpropan-1-ol.
Aplicaciones Científicas De Investigación
3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and fluorine substituents can enhance binding affinity and selectivity towards these targets, influencing the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-fluorophenol: A related compound with similar substituents but lacking the dimethylpropanol group.
3-Bromo-5-fluorobenzene: The starting material for the synthesis of 3-(3-Bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol.
3-(3-Bromo-5-fluorophenyl)propan-1-ol: A similar compound with a propanol group instead of a dimethylpropanol group.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine substituents on the phenyl ring, combined with a dimethylpropanol group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C11H14BrFO |
|---|---|
Peso molecular |
261.13 g/mol |
Nombre IUPAC |
3-(3-bromo-5-fluorophenyl)-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C11H14BrFO/c1-11(2,7-14)6-8-3-9(12)5-10(13)4-8/h3-5,14H,6-7H2,1-2H3 |
Clave InChI |
FTHQFAGBYBHUHC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CC(=CC(=C1)Br)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


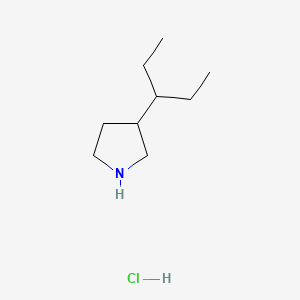
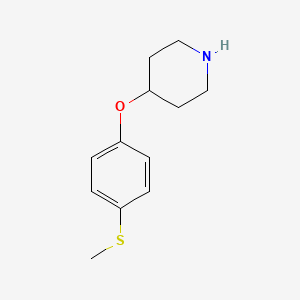

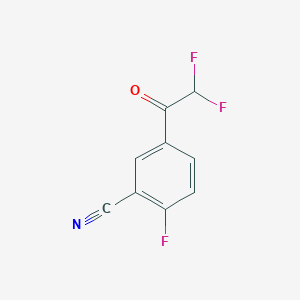
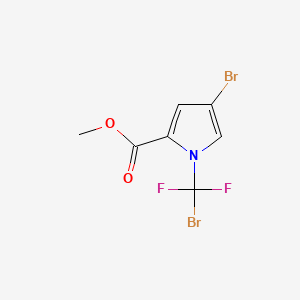
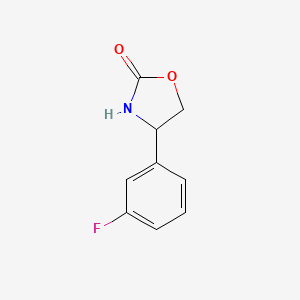
![Glycine, N-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B13592632.png)
